1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related dihydropyrimidine compounds often involves the Biginelli reaction, a cyclocondensation of aldehydes, β-keto esters, and urea or thiourea. For example, a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomers is synthesized through the Atwal-Biginelli cyclocondensation reaction, demonstrating the synthesis' versatility in creating a range of dihydropyrimidine derivatives (Nishimura et al., 2011).
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives, including 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, exhibits interesting characteristics. For example, a study on the title compound, a related dihydropyrimidine derivative, revealed that its dihydropyrimidine ring adopts a screw-boat conformation, highlighting the structural versatility of these compounds (Cheng et al., 2008).
Chemical Reactions and Properties
Dihydropyrimidine compounds are known for their reactivity and the ability to undergo various chemical transformations. For instance, the oxidation of derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with selenium dioxide illustrates the potential for modifying these molecules, leading to changes in their physical and chemical properties (Khanina & Dubur, 1982).
Physical Properties Analysis
The crystal structure and physical properties of dihydropyrimidine derivatives have been extensively studied. The crystal packing of these compounds is often stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, as observed in certain dihydropyrimidine derivatives, which contribute to their stability and physical properties (Cheng et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are influenced by their molecular structure. The ability to undergo oxidation, as well as participate in various chemical reactions, showcases the compound's reactivity. The synthesis and reactions of Biginelli compounds, including oxidation and other transformations, are crucial for understanding the chemical behavior and potential applications of these compounds (Khanina & Dubur, 1982).
Scientific Research Applications
Tautomerism and Molecular Interactions
Research into the tautomerism of nucleic acid bases, including pyrimidine derivatives, reveals how changes in environmental conditions can influence the stability of these compounds. One study examines the effect of molecular interactions on the tautomeric equilibria of purine and pyrimidine bases, which is crucial for understanding the biochemical properties of nucleic acids and their components (Person et al., 1989). The findings could have significant implications for the design of drugs targeting nucleic acid structures and functions.
Bioisosteres in Drug Design
The quest for novel bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is another area of application. A review focusing on the practical application of novel carboxylic acid bioisosteres highlights the ongoing search for alternatives to the carboxylic acid group in drug molecules. This effort aims to overcome the limitations associated with carboxylic acid, such as toxicity, metabolic instability, or limited passive diffusion across biological membranes (Horgan & O’Sullivan, 2021). The study underscores the innovation required in drug design to improve pharmacological profiles.
Anti-inflammatory Pharmaceuticals
Research on pyrimidine derivatives has led to the development of compounds with potential anti-inflammatory properties. A study on substituted 1,2,3,4 tetrahydropyrimidine derivatives explores their synthesis and in-vitro anti-inflammatory activity. This research paves the way for designing new anti-inflammatory agents, highlighting the utility of pyrimidine compounds in medicinal chemistry (Gondkar et al., 2013).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using pyrimidine as a core structure is a significant application. Pyrimidines, including 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, serve as key intermediates in the synthesis of a variety of compounds with medicinal properties. These processes often involve multi-component reactions, such as the Knoevenagel condensation, to generate molecules of pharmacological interest, particularly in cancer research (Tokala et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It is a key target for the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by binding to the active site of the enzyme . The key residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway. This results in a decrease in the conversion of hypoxanthine to xanthine and xanthine to uric acid . The downstream effect of this is a reduction in the levels of uric acid in the body, which can be beneficial in the management of conditions like gout and other hyperuricemia-associated diseases .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can result in a reduction of symptoms associated with hyperuricemia, such as gout .
properties
IUPAC Name |
1-methyl-2-oxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODEKXQAWLEFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504876 |
Source
|
Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168428-09-9 |
Source
|
Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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